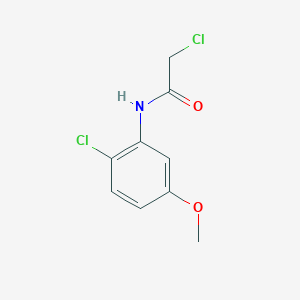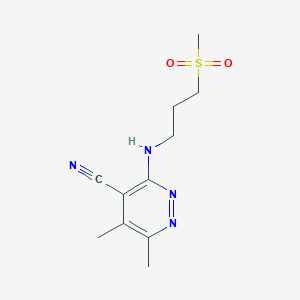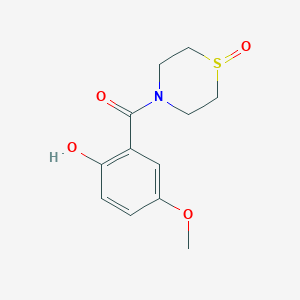
N-(2-chloro-5-methoxyphenyl)-1-ethylpiperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-methoxyphenyl)-1-ethylpiperidin-4-amine, also known as CMEA, is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive substance that has been studied for its potential use in the treatment of various neurological disorders. CMEA was first synthesized in the 1970s and has since then been the subject of numerous scientific studies.
作用機序
The exact mechanism of action of N-(2-chloro-5-methoxyphenyl)-1-ethylpiperidin-4-amine is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), similar to other psychoactive substances such as cocaine and amphetamines. This means that it increases the levels of these neurotransmitters in the brain, which can lead to its psychoactive effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to its psychoactive effects. This compound has also been shown to increase heart rate and blood pressure in animal models.
実験室実験の利点と制限
N-(2-chloro-5-methoxyphenyl)-1-ethylpiperidin-4-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have consistent effects in animal models. However, there are also limitations to using this compound in lab experiments. It is a psychoactive substance and can be dangerous if not handled properly. Additionally, its effects on humans are not fully understood, and more research is needed to determine its safety and efficacy.
将来の方向性
There are several future directions for research on N-(2-chloro-5-methoxyphenyl)-1-ethylpiperidin-4-amine. One area of interest is its potential use in the treatment of addiction. It has been shown to reduce cocaine-seeking behavior in rats, and more research is needed to determine its potential as a treatment for other types of addiction. Another area of interest is its potential use as an antidepressant and anxiolytic. More research is needed to determine its safety and efficacy in humans. Additionally, more research is needed to determine its exact mechanism of action and its effects on different neurotransmitter systems.
Conclusion
This compound is a psychoactive substance that has been studied for its potential use in the treatment of various neurological disorders. It is synthesized by the reaction of 2-chloro-5-methoxyphenylacetonitrile with ethylmagnesium bromide, followed by reduction of the resulting imine with sodium borohydride. This compound has been shown to have antidepressant and anxiolytic effects in animal models, and it has also been studied for its potential use in the treatment of addiction. Its exact mechanism of action is not fully understood, but it is believed to act as a SNDRI. This compound has several advantages for lab experiments, but there are also limitations to using it in research. More research is needed to determine its safety and efficacy in humans and its potential use in the treatment of various neurological disorders.
合成法
N-(2-chloro-5-methoxyphenyl)-1-ethylpiperidin-4-amine is synthesized by the reaction of 2-chloro-5-methoxyphenylacetonitrile with ethylmagnesium bromide, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by recrystallization.
科学的研究の応用
N-(2-chloro-5-methoxyphenyl)-1-ethylpiperidin-4-amine has been studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and addiction. It has been shown to have antidepressant and anxiolytic effects in animal models. This compound has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine-seeking behavior in rats.
特性
IUPAC Name |
N-(2-chloro-5-methoxyphenyl)-1-ethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-3-17-8-6-11(7-9-17)16-14-10-12(18-2)4-5-13(14)15/h4-5,10-11,16H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWGKEHQOLPDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2=C(C=CC(=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid](/img/structure/B7588398.png)

![3-[[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588410.png)
![3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588430.png)
![3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B7588433.png)
![3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7588440.png)
![(E)-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-3-phenylprop-2-en-1-one](/img/structure/B7588447.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588455.png)

![4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7588478.png)


